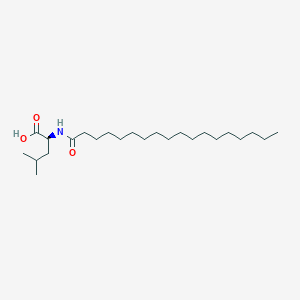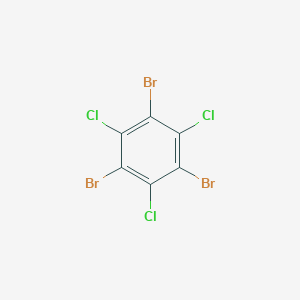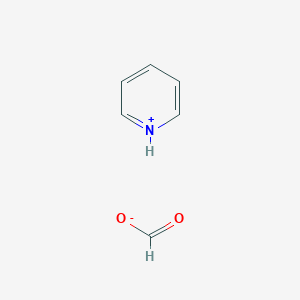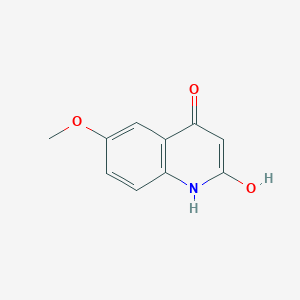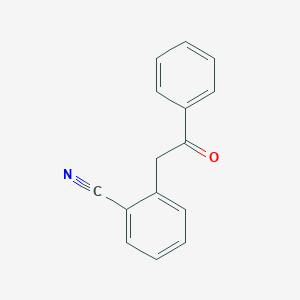
o-Fluorophenylthiocarbamoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Fluorophenylthiocarbamoyl cyanide is a chemical compound that has gained attention in scientific research for its potential use in studying various biological processes. This compound is a thiocarbamate derivative that has a fluorophenyl group attached to it, and it is commonly referred to as FP-Cy.
Wirkmechanismus
The mechanism of action of o-Fluorophenylthiocarbamoyl cyanide involves its ability to bind to specific amino acid residues in proteins. This binding results in a change in the fluorescence properties of the compound, which can be used to monitor protein-protein interactions and other biological processes.
Biochemische Und Physiologische Effekte
O-Fluorophenylthiocarbamoyl cyanide has been shown to have minimal toxicity and does not interfere with normal cellular processes. This makes it a useful tool for studying various biological processes without affecting the system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of o-Fluorophenylthiocarbamoyl cyanide is its ability to act as a fluorescent probe for studying protein-protein interactions and other biological processes. However, its limitations include its cost and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are several potential future directions for the use of o-Fluorophenylthiocarbamoyl cyanide in scientific research. These include its use in studying the structure and function of membrane proteins, as well as its potential use in drug discovery and development. Additionally, further research could be conducted to optimize the synthesis of this compound and to develop more sensitive detection methods for its fluorescence.
Synthesemethoden
The synthesis of o-Fluorophenylthiocarbamoyl cyanide involves the reaction of o-fluoroaniline with carbon disulfide and sodium hydroxide to form o-fluorophenylthiocarbamate. This intermediate compound is then treated with cyanogen bromide to form the final product, o-Fluorophenylthiocarbamoyl cyanide.
Wissenschaftliche Forschungsanwendungen
O-Fluorophenylthiocarbamoyl cyanide has been used in various scientific research studies, particularly in the field of biochemistry. This compound has been used as a fluorescent probe for studying protein-protein interactions, as well as for monitoring enzyme activity and protein folding.
Eigenschaften
CAS-Nummer |
14190-40-0 |
|---|---|
Produktname |
o-Fluorophenylthiocarbamoyl cyanide |
Molekularformel |
C8H5FN2S |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
1-cyano-N-(2-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI-Schlüssel |
MQFWFFLILFBRBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)C#N)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=S)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




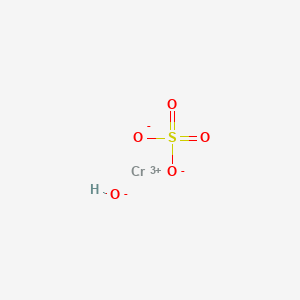
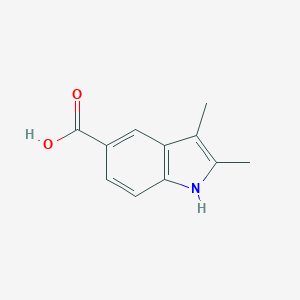
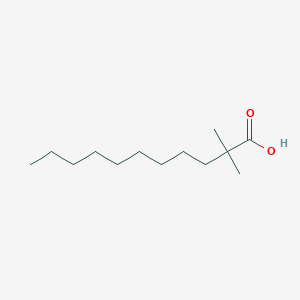
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
